molecular formula C21H13ClO5S B11410579 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No.: B11410579
M. Wt: 412.8 g/mol
InChI Key: GBUUYKODHVWJPQ-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a methoxyphenyl group and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate typically involves multiple steps. One common route starts with the preparation of the benzoxathiol core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the chlorobenzoate ester is formed through esterification reactions involving 4-chlorobenzoic acid and suitable alcohols in the presence of catalysts like sulfuric acid or methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate

InChI

InChI=1S/C21H13ClO5S/c1-25-15-8-4-12(5-9-15)17-10-16(11-18-19(17)27-21(24)28-18)26-20(23)13-2-6-14(22)7-3-13/h2-11H,1H3

InChI Key

GBUUYKODHVWJPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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